molecular formula C16H22N2O2 B2382819 N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide CAS No. 898360-45-7

N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide

Cat. No.: B2382819
CAS No.: 898360-45-7
M. Wt: 274.364
InChI Key: GSDGDCPIGAMQFF-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) backbone. The compound features a cyclohexyl group attached to one nitrogen atom and a 2,4-dimethylphenyl group on the other.

Properties

IUPAC Name

N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-8-9-14(12(2)10-11)18-16(20)15(19)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDGDCPIGAMQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide typically involves the reaction of cyclohexylamine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The general reaction scheme can be represented as follows:

[ \text{Cyclohexylamine} + \text{2,4-dimethylphenyl isocyanate} \rightarrow \text{N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide} ]

Industrial Production Methods

Industrial production methods for N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the oxamide group.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their properties, based on evidence from literature:

Compound Name (CAS/PubChem ID) N1 Substituent N2 Substituent Key Properties/Applications Reference
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami agonist; used in flavor enhancement
N1,N2-Bis(2-nitrophenyl)oxalamide 2-Nitrophenyl 2-Nitrophenyl Strong intramolecular H-bonding; high ΔH° and ΔS°
GMC-10 (CID 126500385) 3,4-Dimethylphenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial activity; synthesized via imide chemistry
HDMPOA (CID 126500385) 4-Hydroxy-2,6-dimethylphenyl 4-Hydroxy-2,6-dimethylphenyl COX expression modulation; anticancer research
N1-(2-Carboxyphenyl)-N2-phenyloxalamide (4a) 2-Carboxyphenyl Phenyl Acid-catalyzed synthesis; crystallinity studies

Key Observations:

  • Hydrogen Bonding : Analogues such as N1,N2-bis(2-nitrophenyl)oxalamide exhibit strong three-centered hydrogen bonding (ΔH° = +15.2 kJ/mol, ΔS° = +48 J/mol·K), which stabilizes the solid state but reduces solubility . The cyclohexyl group in the target compound may disrupt such intramolecular H-bonding, increasing entropy and solubility.

Thermodynamic and Solubility Trends

Evidence from thermodynamic studies of oxalamides (e.g., ethyl N-phenyloxalamate and N1,N2-bis(2-nitrophenyl)oxalamide) reveals:

  • Enthalpy-Entropy Compensation : Positive ΔH° and ΔS° values indicate that dissolution involves breaking intramolecular H-bonds and increased disorder . For example:
    • Ethyl N-phenyloxalamate: ΔH° = +12.8 kJ/mol, ΔS° = +42 J/mol·K.
    • N1,N2-Bis(2-nitrophenyl)oxalamide: ΔH° = +15.2 kJ/mol, ΔS° = +48 J/mol·K.
  • Target Compound Inference: The cyclohexyl group’s steric bulk may reduce H-bonding capacity, lowering ΔH° compared to nitro-substituted analogs, while the 2,4-dimethylphenyl group could enhance hydrophobic interactions, increasing entropy-driven solubility in nonpolar solvents.

Biological Activity

N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to one nitrogen atom and a 2,4-dimethylphenyl group attached to the other nitrogen atom through an oxalamide linkage. This unique structure allows for diverse interactions within biological systems, influencing its reactivity and bioactivity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. While the precise mechanisms remain under investigation, preliminary studies suggest that it may influence pathways associated with cell proliferation and apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have reported its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. It appears to trigger apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N1-cyclohexyl-N2-(3,4-dimethylphenyl)oxalamideSimilar cyclohexyl and dimethylphenyl groupsDifferent substitution pattern affecting reactivity
N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamideHydroxyl groups enhancing solubilityPotentially increased bioactivity due to hydroxylation
N1,N2-di(3-methylphenyl)oxalamideContains 3-methylphenyl groupsDifferent steric effects impacting interaction profiles

This comparison highlights how variations in substitution patterns can affect the biological activity and reactivity of oxalamide compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Study 1 : An investigation into its antimicrobial properties revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. This study suggests potential applications in developing new antibiotics.
  • Study 2 : Research on its anticancer effects showed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Study 3 : A comparative analysis with other oxalamides indicated that structural modifications could enhance or diminish biological activity. The unique cyclohexyl and dimethyl substituents were found to be critical for its observed effects.

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